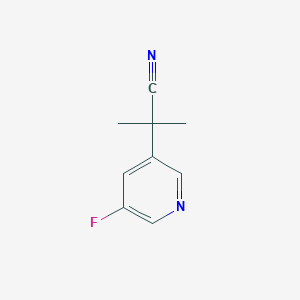

2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile

説明

2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile is a nitrile-containing compound featuring a pyridine backbone substituted with a fluorine atom at the 5-position and a branched 2-methylpropanenitrile group at the 3-position. Its molecular formula is inferred as C₉H₁₀FN₂ (pyridine ring: C₅H₄FN; 2-methylpropanenitrile: C₄H₆N). The fluorine and nitrile groups confer unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications. While direct synthesis data for this compound are unavailable in the provided evidence, analogous pyridine derivatives are synthesized via nucleophilic substitution or coupling reactions .

特性

分子式 |

C9H9FN2 |

|---|---|

分子量 |

164.18 g/mol |

IUPAC名 |

2-(5-fluoropyridin-3-yl)-2-methylpropanenitrile |

InChI |

InChI=1S/C9H9FN2/c1-9(2,6-11)7-3-8(10)5-12-4-7/h3-5H,1-2H3 |

InChIキー |

PSQJZIRZFJIKBG-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C#N)C1=CC(=CN=C1)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-3-methylpyridine followed by fluorination . Another method involves the use of fluorinating agents such as potassium fluoride (KF) under elevated temperatures .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable methods such as the use of fluorinating reagents in continuous flow reactors. This allows for better control over reaction conditions and yields. The use of environmentally benign fluorinating agents and catalysts is also a focus in industrial settings to minimize environmental impact .

化学反応の分析

Types of Reactions

2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or arylated derivatives, while coupling reactions can produce biaryl compounds .

科学的研究の応用

2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.

Materials Science: It is employed in the synthesis of advanced materials with specific electronic properties.

作用機序

The mechanism of action of 2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity or receptor binding, depending on the specific application .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural motifs with 2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile, enabling comparative analysis of substituent effects and applications:

Procyazine (2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile)

- Molecular Formula : C₁₀H₁₃ClN₆

- Key Features: Contains a triazine ring instead of pyridine. Substituted with chlorine and cyclopropylamino groups. Application: Herbicide, highlighting agrochemical utility .

- Comparison :

- The triazine core enhances stability and bioactivity in herbicidal applications, unlike the pyridine-based target compound.

- Higher nitrogen content (6 N atoms) may increase polarity compared to the target compound.

2-(5-Fluoropyridin-3-yl)acetic Acid

- Molecular Formula: C₇H₆FNO₂

- Key Features :

- Comparison: The carboxylic acid group increases hydrophilicity, contrasting with the lipophilic nitrile group in the target compound. Potential pharmaceutical applications due to bioisosteric replacement capabilities.

(2-Chloro-5-fluoropyridin-3-yl)methanol

- Molecular Formula: C₆H₅ClFNO

- Key Features :

- Comparison :

- The hydroxymethyl group offers reactivity for further derivatization, unlike the sterically hindered nitrile group in the target compound.

2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile

- Molecular Formula : C₁₅H₁₇N₂O (incomplete in evidence)

- Key Features: Phenyl ring substituted with cyano and hydroxymethyl groups. Application: High-purity specialty chemical for niche industrial uses .

- Comparison :

- The phenyl core may enhance aromatic stacking interactions compared to pyridine.

- Hydroxymethyl group introduces polarity, contrasting with the fluorine’s electronegativity in the target compound.

Data Table: Comparative Analysis of Key Properties

Research Findings and Trends

- Steric Effects : The 2-methylpropanenitrile group in the target compound introduces steric hindrance, which may reduce enzymatic degradation compared to smaller substituents (e.g., hydroxymethyl or acetic acid) .

- Bioactivity : Procyazine’s herbicidal activity suggests that nitrile-triazine hybrids are effective in agrochemistry, while pyridine-nitrite derivatives may favor pharmaceutical applications due to their modular reactivity .

生物活性

2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and implications for therapeutic applications.

- Molecular Formula : C₉H₈FN

- Molecular Weight : 165.17 g/mol

The biological activity of 2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, particularly COX-1, which plays a critical role in inflammatory processes. By inhibiting COX-1, the compound may reduce the synthesis of pro-inflammatory prostaglandins, suggesting potential anti-inflammatory properties.

- Cellular Signaling Modulation : It influences cellular pathways by modulating gene expression and signaling cascades. For example, studies indicate that it can inhibit collagen expression in fibroblasts, which may have implications for fibrotic diseases.

The biochemical properties of 2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile include:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions; activity may decrease over time due to degradation |

| Interaction with Proteins | Binds selectively to certain enzymes and receptors, modulating their activity |

Cellular Effects

Research indicates that this compound exhibits various cellular effects:

- Anti-inflammatory Effects : In vitro studies have demonstrated that it can reduce inflammatory markers and cytokine production in macrophages.

- Fibrosis Reduction : The compound has been linked to decreased collagen production in fibroblasts, suggesting potential utility in treating fibrotic conditions.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effects of 2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile on human fibroblast cell lines. The results indicated a significant reduction in collagen synthesis and hydroxyproline content, suggesting anti-fibrotic activity.

- Animal Models : In animal studies, varying dosages of the compound were administered to assess its anti-inflammatory effects. Lower doses showed beneficial effects on inflammation markers without significant toxicity, while higher doses had diminishing returns on efficacy.

- Clinical Implications : The potential application of this compound in treating inflammatory diseases such as rheumatoid arthritis and fibrosis is being explored based on its mechanism of action and cellular effects observed in preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。